Famotidine

Catalog No.
S527744
CAS No.
76824-35-6
M.F
C8H15N7O2S3
M. Wt
337.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Famotidine

CAS Number

76824-35-6

Product Name

Famotidine

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide

Molecular Formula

C8H15N7O2S3

Molecular Weight

337.5 g/mol

InChI

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)

InChI Key

XUFQPHANEAPEMJ-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N

Solubility

Solubility at 20 °C (% w/v): 80 in DMF; 50 in acetic acid; 0.3 in methanol; 0.1 in water; <0.01 in ethanol, ethyl acetate, chloroform
Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol.
1.0 mg/mL at 20 °C

Synonyms

Famotidine, Famotidine Hydrochloride, MK 208, MK-208, MK208, Pepcid, YM 11170, YM-11170, YM11170

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N

Isomeric SMILES

C1=C(N=C(S1)N=C(N)N)CSCC/C(=N\S(=O)(=O)N)/N

Description

The exact mass of the compound Famotidine is 337.0449 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1000 mg/l (at 20 °c)solubility at 20 °c (% w/v): 80 in dmf; 50 in acetic acid; 0.3 in methanol; 0.1 in water; <0.01 in ethanol, ethyl acetate, chloroformfreely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol.1.0 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757810. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of 1,3-thiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Peptic Ulcer

Attenuation of Cytokine Storm

Treatment of Gastroesophageal Reflux Disease (GERD)

Potential Inhibitor of SARS-CoV-2 Proteases

Prevention of Recurrence of Duodenal Ulcer

Treatment of Gastric Hypersecretory Disorders

Famotidine is a potent histamine H2 receptor antagonist primarily used to reduce gastric acid secretion. It is commonly utilized in the treatment of various gastrointestinal conditions, including peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. Famotidine works by competitively inhibiting the action of histamine on H2 receptors located on the parietal cells of the stomach, thereby decreasing acid production and alleviating symptoms associated with excessive gastric acidity .

The compound has a molecular formula of C8H15N7O2S3C_8H_{15}N_7O_2S_3 and a molecular weight of approximately 337.45 g/mol. Famotidine appears as a white to pale yellow crystalline powder and is soluble in glacial acetic acid but only slightly soluble in water .

Famotidine acts by competitively inhibiting histamine binding to the H2 receptor on gastric parietal cells. Histamine is a key stimulator of acid secretion. By blocking the H2 receptor, famotidine reduces the production of stomach acid, providing relief from heartburn, ulcers, and other acid-related conditions.

  • Headache, dizziness, and diarrhea
  • Drug interactions with certain medications
  • Rare cases of QT prolongation (a heart rhythm abnormality)

Famotidine's mechanism of action involves its binding to H2 receptors, which inhibits the activation of adenylate cyclase, leading to decreased intracellular cyclic adenosine monophosphate levels and reduced proton pump activity in gastric parietal cells. This reaction effectively lowers gastric acid secretion .

The compound undergoes minimal metabolic transformation, primarily through the cytochrome P450 system, with about 65-70% excreted unchanged in urine . The major metabolic pathway involves the formation of an S-oxide metabolite, although this is not pharmacologically active .

Famotidine exhibits significant biological activity as an antagonist of histamine H2 receptors. It effectively inhibits both basal and stimulated gastric acid secretion, providing relief from conditions characterized by hypersecretion of gastric acid. Clinical studies have demonstrated that famotidine can reduce gastric acid production significantly and maintain its effect for approximately 10 to 12 hours post-administration .

In addition to its primary use in treating ulcers and GERD, famotidine has been shown to be effective in preventing NSAID-induced peptic ulcers and managing conditions like erosive esophagitis. Its safety profile is favorable, with common side effects including headache and gastrointestinal disturbances .

The synthesis of famotidine involves several key steps starting from thiazole derivatives. The general synthetic route includes:

  • Formation of Thiazole Ring: The initial step involves the synthesis of a thiazole derivative through condensation reactions.
  • Substitution Reactions: Subsequent reactions introduce the aminosulfonyl group and other necessary functional groups.
  • Purification: The final product is purified through crystallization or chromatography to achieve pharmaceutical-grade purity.

The specific synthetic pathways can vary based on the starting materials used and desired purity levels, but typically involve multi-step organic synthesis techniques .

Famotidine is widely used in clinical settings for various applications:

  • Treatment of Gastric Ulcers: Effective for both acute and maintenance therapy.
  • Management of GERD: Alleviates symptoms associated with gastroesophageal reflux.
  • Zollinger-Ellison Syndrome: Used to manage excessive gastric acid secretion.
  • Prevention of NSAID-Induced Ulcers: Helps protect the gastrointestinal lining in patients requiring nonsteroidal anti-inflammatory drugs.
  • Over-the-Counter Use: Available for self-medication in mild cases of heartburn and indigestion .

  • CYP1A2 Inhibition: Famotidine mildly inhibits cytochrome P450 1A2, which can increase blood levels of drugs metabolized by this enzyme, such as tizanidine.
  • Antacids: Concurrent use with antacids may alter the absorption profile of famotidine itself.
  • Other Drug Interactions: Caution is advised when combining famotidine with drugs such as atazanavir or itraconazole due to altered effectiveness .

Similar Compounds

Several compounds share similarities with famotidine in terms of their mechanism as histamine H2 receptor antagonists or their therapeutic applications. Here are some notable examples:

Compound NameMechanismUnique Features
RanitidineHistamine H2 receptor antagonistPreviously widely used; concerns over impurities
CimetidineHistamine H2 receptor antagonistKnown for more drug interactions
NizatidineHistamine H2 receptor antagonistLess commonly used; similar efficacy
LansoprazoleProton pump inhibitorDifferent mechanism; more potent for acid reduction
OmeprazoleProton pump inhibitorEffective against Helicobacter pylori

Famotidine stands out due to its lower interaction potential with cytochrome P450 enzymes compared to cimetidine, making it a preferred choice in many clinical scenarios where polypharmacy is a concern .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

White to pale yellow crystals

XLogP3

-0.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

337.04493627 g/mol

Monoisotopic Mass

337.04493627 g/mol

Heavy Atom Count

20

LogP

-0.64
-0.64 (LogP)
logP = -0.57, measured at pH 9.2
-0.64

Appearance

White to off-white solid powder.

Melting Point

163-164 °C
163.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5QZO15J2Z8

Related CAS

108885-67-2 (HCl)

GHS Hazard Statements

Aggregated GHS information provided by 116 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (21.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (68.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (21.55%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Famotidine is indicated in pediatric and adult patients (with the bodyweight of 40 kg and above) for the management of active duodenal ulcer (DU), active gastric ulcer, symptomatic non-erosive gastroesophageal reflux disease (GERD), and erosive esophagitis due to GERD, diagnosed by biopsy. It is also indicated in adult patients for the treatment of pathological hypersecretory conditions (e.g., Zollinger-Ellison Syndrome, multiple endocrine neoplasias) and reduction of the risk of DU recurrence. The intravenous formulation of famotidine is available for some hospitalized patients with pathological hypersecretory conditions or intractable ulcers or as an alternative to the oral dosage form for short-term use in patients who are unable to take oral medication. Over-the-counter famotidine is used for the management and prevention of heartburn caused by gastroesophageal reflux in children and adults. Off-label uses of famotidine include the reduction of NSAIDs-associated gastrointestinal effects, treatment of refractory urticarial, prevention of stress ulcer in critically-ill patients, and symptomatic relief of gastritis.
FDA Label

Livertox Summary

Famotidine is a histamine type 2 receptor antagonist (H2 blocker) which is commonly used for treatment of acid-peptic disease and heartburn. Famotidine has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Antiulcer Agents

Therapeutic Uses

Anti-Ulcer Agents; Histamine H2 Antagonists
Famotidine is currently the drug of choice for initial treatment and maintenance therapy in most patients with uncomplicated gastric or duodenal ulcer. ... A single bedtime dose of famotidine 40 mg is as efficatious as previously recommended multidose regimens and increases compliance.
Histamine H2-receptor antagonists are indicated in the short-term treatment of active duodenal ulcer. They are also indicated (at reduce dosage) in the prevention of duodenal ulcer recurrence in selected patients. /Histamine H2-receptor antagonists; Included in US product labeling/
Famotidine ... /is/ indicated in the short-term treatment of active benign gastric ulcer. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for FAMOTIDINE (12 total), please visit the HSDB record page.

Pharmacology

Famotidine decreases the production of gastric acid, suppresses acid concentration and pepsin content, and decreases the volume of gastric secretion. Famotidine inhibits both basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by food, caffeine, insulin, and pentagastrin.[L11139,L11142] Famotidine has a dose-dependent therapeutic action, with the highest dose having the most extended duration of action and the highest inhibitory effect on gastric acid secretion. Following oral administration, the onset of action is within one hour, and the peak effect is reached within 1-3 hours. The duration of effect is about 10-12 hours.[A189459]
Famotidine is a propanimidamide and histamine H2-receptor antagonist with antacid activity. As a competitive inhibitor of histamine H2-receptors located on the basolateral membrane of the parietal cell, famotidine reduces basal and nocturnal gastric acid secretion, resulting in a reduction in gastric volume, acidity, and amount of gastric acid released in response to various stimuli.

MeSH Pharmacological Classification

Histamine H2 Antagonists

ATC Code

A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BA - H2-receptor antagonists
A02BA03 - Famotidine

Mechanism of Action

Histamine acts as a local hormone that stimulates the acid output by parietal cells via a paracrine mechanism. Neuroendocrine cells called enterochromaffin-like (ECL) cells lie close to the parietal cells and regulate the basal secretion of histamine. Histamine release is also promoted from stimulation by acetylcholine and gastrin, a peptide hormone. Gastrin (G) cells release gastrin, which works on CCK2 receptors on ECL cells. This action promotes the release of histamine from ECL cells. Upon release, histamine acts on H2 receptors expressed on the basolateral membrane of parietal cells, leading to increased intracellular cAMP levels and activated proton pumps on parietal cells. Proton pump releases more protons into the stomach, thereby increasing the secretion of acid. In conditions that are associated with acid hypersecretion such as ulcers, there is a loss of regulation of acid secretion. Famotidine works on H2 receptors and blocks the actions of histamine.
H2-receptor antagonists inhibit basal and nocturnal gastric acid secretion by competitive inhibition of the action of histamine at the histamine H2-receptors of the parietal cells. They also inhibit gastric acid secretion stimulated by food, betazole, pentagastrin, caffeine, insulin, and physiological vagal reflex. /Histamine H2-receptor antagonists/
Weak inhibitor of hepatic cytochrome p450 mixed function oxidase system.
Famotidine is a competitive H2 receptor antagonist that inhibits basal, overnight, and pentagastrin-stimulated gastric acid secretion. Pharmacologically, it is three times more potent than ranitidine and 20 times more potent than cimetidine.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH2 [HSA:3274] [KO:K04150]

Pictograms

Irritant

Irritant

Other CAS

76824-35-6

Absorption Distribution and Excretion

Following oral administration, the absorption of famotidine is dose-dependent and incomplete. The oral bioavailability ranges from 40-50%, and the Cmax is reached in 1-4 hours post-dosing. While the bioavailability can be slightly increased with the intake of food and decreased by antacids, there is no clinical significance.
About 65-70% of the total administered dose of famotidine undergoes renal elimination, and 30-35% of the dose is cleared by metabolism. Following intravenous administration, about 70% of the drug is eliminated in the urine as an unchanged drug.
The steady-state volume of distribution ranges from 1.0 to 1.3 L/kg. Famotidine is found in breast milk; however, it is found in breast milk at the lowest concentrations compared to other H2 receptor antagonists.
Renal clearance is 250-450 mL/min, indicating some tubular excretion. Because the renal clearance rate exceeds the glomerular filtration rate, famotidine is thought to be mainly eliminated via both glomerular filtration and renal tubular secretion.
All H2-receptor antagonists are distributed in breast milk and cerebral spinal fluid. /Histamine H2-receptor antagonists/
Distribution of famotidine into human body tissues and fluids has not been fully characterized. The apparent volume of distribution of the drug is reported to be 1.1-1.4 l/kg in adults and does not appear to be altered substantially in patients with renal dysfunction. Following oral or IV administration in rats, famotidine is widely distributed, appearing in highest concentrations in the kidney, liver, pancreas, and submandibular gland. The drug is 15-20% protein bound.
In rats famotidine appears to distribute only minimally into the CNS, and does not cross the placenta. It is not known whether the drug crosses the placenta in humans. Famotidine is distributed into milk in rats; however, it is not known whether the drug is distributed into milk in humans.
Famotidine is excreted principally in urine via glomerular filtration and tubular secretion. Approximately 25-30 or 65-80% of a dose is excreted unchanged in urine within 24 hours following oral or IV administration, respectively, and approximately 13-49 or 52-82% of a single 40 mg oral or IV dose respectively, is excreted within 72 hours. ... The remainder of an orally administered dose is eliminated in feces.
For more Absorption, Distribution and Excretion (Complete) data for FAMOTIDINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Famotidine undergoes minimal first-pass metabolism. About 25-30% of the drug is eliminated through hepatic metabolism. The only metabolite identified in humans is the S-oxide.
Famotidine is metabolized in the liver to famotidine S-oxide (S-famotidine). The metabolite does not appear to inhibit gastric acid secretion. Orally administered famotidine undergoes minimal metabolism on first pass through the liver.

Wikipedia

Famotidine

FDA Medication Guides

Duexis
Famotidine; Ibuprofen
TABLET;ORAL
HORIZON
04/28/2021

Drug Warnings

Although appropriate studies on the relationship of age to the effects of these medicines /cimetidine, famotidine, and ranitidine/ have not been performed in the geriatric population, no geriatrics-specific problems have been documented to date. However, confusion is more likely to occur in elderly patients with impaired hepatic or renal function.
Adverse nervous system effects (eg, headache, dizziness) and GI effects (eg, constipation, diarrhea) occur most frequently during famotidine therapy. Although adverse effects of the drug generally are not severe, discontinuance of famotidine therapy has been necessary in up to 14% of patients. Adverse effects generally are similar when famotidine is administered orally or IV.
Fever, hypertension, flushing, musculoskeletal pain, arthralgia, and tinnitus have been reported in 1% or less of patients receiving famotidine, but a causal relationship to the drug has not been established in many cases. An acute episode of gout occurred in one patient during therapy with the drug.
Leukocytosis, leukopenia, neutropenia, pancytopenia, agranulocytosis, eosinophilia, prolonged erythrocyte sedimentation rate (ESR), and thrombocytopenia have occurred rarely in patients receiving famotidine. Changes in serum protein or cholesterol concentrations also have occurred.
For more Drug Warnings (Complete) data for FAMOTIDINE (10 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life is about 2 to 4 hours. The half-life is expected to increase nonlinearly in patients with decreased renal function.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Clinical Laboratory Methods

A rapid and sensitive reversed phase HPLC method with UV detection is described for the determination of famotidine in human plasma and urine.

Interactions

Concurrent use /of antacids/ with histamine H2-receptor antagonists in the treatment of peptic ulcer may be indicated for the relief of pain; however, simultaneous administration of antacids of medium to high potency (80 mmol to 150 mmol HCl) is not recommended since absorption of histamine H2-receptor antagonists may be decreased; patients should be advised not to take any antacids within 1/2 to 1 hour of histamine H2-receptor antagonists. /Histamine H2-receptor antagonists/
Concurrent use /of bone marrow depressants/ with H2-receptor antagonists may increase the risk of neutropenia or other blood dyscrasias. /Histamine H2-receptor antagonists/
Histamine H2-receptor antagonists may increase gastrointestinal pH; concurrent administration of ketoconazole with histamine H2-receptor antagonists may result in a marked reduction in absorption of ketoconazole; patients should be advised to take histamine H2-receptor antagonists at least 2 hours after ketoconazole. /Histamine H2-receptor antagonists/
Although a decrease in absorption is only reported in the literature for cimetidine and ranitidine, concurrent use with sucralfate may decrease the absorption of any H2-receptor antagonist; patients should be advised to take an H2-receptor antagonist 2 hours before sucralfate. /Histamine H2-receptor antagonists/
For more Interactions (Complete) data for FAMOTIDINE (10 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Lin SY. An overview of famotidine polymorphs: solid-state characteristics, thermodynamics, polymorphic transformation and quality control. Pharm Res. 2014 Jul;31(7):1619-31. doi: 10.1007/s11095-014-1323-5. Epub 2014 Mar 1. Review. PubMed PMID: 24577998.
2: Deeks ED. Fixed-dose ibuprofen/famotidine: a review of its use to reduce the risk of gastric and duodenal ulcers in patients requiring NSAID therapy. Clin Drug Investig. 2013 Sep;33(9):689-97. doi: 10.1007/s40261-013-0113-x. Review. PubMed PMID: 23881568.
3: Schiff M, Peura D. HZT-501 (DUEXIS(®); ibuprofen 800 mg/famotidine 26.6 mg) gastrointestinal protection in the treatment of the signs and symptoms of rheumatoid arthritis and osteoarthritis. Expert Rev Gastroenterol Hepatol. 2012 Feb;6(1):25-35. doi: 10.1586/egh.11.88. Review. PubMed PMID: 22149579.
4: Tyre CC, Quan W. Nursing care of patients receiving high-dose, continuous-infusion interleukin-2 with pulse dose and famotidine. Clin J Oncol Nurs. 2007 Aug;11(4):513-9. Review. PubMed PMID: 17723964.
5: Martinez MC. Famotidine in the management of schizophrenia. Ann Pharmacother. 1999 Jun;33(6):742-7. Review. PubMed PMID: 10410190.
6: James LP, Kearns GL. Pharmacokinetics and pharmacodynamics of famotidine in paediatric patients. Clin Pharmacokinet. 1996 Aug;31(2):103-10. Review. PubMed PMID: 8853932.
7: Howden CW, Tytgat GN. The tolerability and safety profile of famotidine. Clin Ther. 1996 Jan-Feb;18(1):36-54; discussion 35. Review. PubMed PMID: 8851452.
8: Golochevskaia VS. [Clinical aspects of Kvamatel (famotidine) administration]. Klin Med (Mosk). 1996;74(1):45-7. Review. Russian. PubMed PMID: 8649009.
9: Lengyel G, Fehér J. [Famotidine in the treatment of gastroduodenal ulcer]. Orv Hetil. 1994 Oct 16;135(42):2299-304. Review. Hungarian. PubMed PMID: 7970643.
10: Guimaraens D, Gonzales MA, Condé-Salazar L. Occupational allergic contact dermatitis from intermediate products in famotidine synthesis. Contact Dermatitis. 1994 Oct;31(4):259-60. Review. PubMed PMID: 7842684.
11: Yoshimoto K, Saima S, Echizen H, Nakamura Y, Kondo T, Yagishita Y, Ishizaki T. Famotidine-associated central nervous system reactions and plasma and cerebrospinal drug concentrations in neurosurgical patients with renal failure. Clin Pharmacol Ther. 1994 Jun;55(6):693-700. Review. PubMed PMID: 8004885.
12: Wesdorp IC. Famotidine in gastroesophageal reflux disease (GERD). Hepatogastroenterology. 1992 Feb;39 Suppl 1:24-6. Review. PubMed PMID: 1577391.
13: Echizen H, Ishizaki T. Clinical pharmacokinetics of famotidine. Clin Pharmacokinet. 1991 Sep;21(3):178-94. Review. PubMed PMID: 1764869.
14: Grigor'ev PIa, Isakov VA, Iakovenko EP, Davydov SM, Vasil'eva ZI. [Famotidine--a new histamine H2 receptor blockader]. Klin Med (Mosk). 1991 Apr;69(4):23-8. Review. Russian. PubMed PMID: 1865643.
15: Dammann HG. Clinical efficacy of famotidine in the treatment of acid-related diseases: an overview. Hepatogastroenterology. 1990 Jul;37 Suppl 1:2-5. Review. PubMed PMID: 2210612.
16: Langtry HD, Grant SM, Goa KL. Famotidine. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in peptic ulcer disease and other allied diseases. Drugs. 1989 Oct;38(4):551-90. Review. PubMed PMID: 2573505.
17: Gitnick G. Famotidine in the USA: a review of efficacy studies. J Int Med Res. 1989;17 Suppl 1:17A-24A. Review. PubMed PMID: 2566539.
18: Berardi RR, Tankanow RM, Nostrant TT. Comparison of famotidine with cimetidine and ranitidine. Clin Pharm. 1988 Apr;7(4):271-84. Review. PubMed PMID: 2896559.
19: Mann SG. The place of famotidine in anti-ulcer therapy. Aliment Pharmacol Ther. 1987;1 Suppl 1:504S-509S. Review. PubMed PMID: 2979698.
20: Humphries TJ. Famotidine: a notable lack of drug interactions. Scand J Gastroenterol Suppl. 1987;134:55-60. Review. PubMed PMID: 2889260.

Explore Compound Types